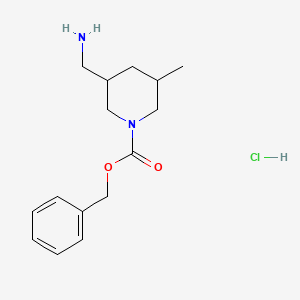

Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride

Description

Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride is a piperidine derivative characterized by a benzyl carbamate group at position 1, an aminomethyl (-CH₂NH₂) substituent at position 3, and a methyl (-CH₃) group at position 5 of the piperidine ring. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors or enzymes.

Properties

IUPAC Name |

benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12-7-14(8-16)10-17(9-12)15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYDNJPLWGWJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization and Catalytic Hydrogenation

A patent-derived method (CN107021916B) outlines a pathway adaptable to synthesizing this compound:

Step 1: Quaternization

3-Methyl-5-hydroxypyridine reacts with benzyl halide (e.g., benzyl chloride) in toluene or xylene at 80–120°C to form a quaternary ammonium salt. This step introduces the benzyl group and activates the ring for hydrogenation.

Step 2: Catalytic Hydrogenation

The quaternary salt undergoes hydrogenation using Ru-C or Pd-C catalysts under 5–10 MPa H<sub>2</sub> pressure in methanol or ethanol. This reduces the pyridine ring to piperidine, yielding cis-3-methyl-5-hydroxypiperidine.

Step 3: Sulfonylation

The hydroxyl group is converted to a sulfonate ester using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine). This enhances leaving-group capability for subsequent nucleophilic substitution.

Step 4: Aminomethyl Introduction

Nucleophilic substitution with benzylamine replaces the sulfonate group, forming trans-3-methyl-5-benzylaminopiperidine. For the target compound, ethylenediamine or protected amines could introduce the aminomethyl group at position 3.

Step 5: Hydrochloride Salt Formation

Treatment with HCl in ethanol or dichloromethane yields the hydrochloride salt, improving crystallinity and stability.

Alternative Route: Reductive Amination

GlpBio’s data suggests a reductive amination approach:

-

Precursor Synthesis : Condense 5-methylpiperidine-3-carbaldehyde with benzyl carbamate using a Dean-Stark trap to remove water.

-

Reduction : Reduce the imine intermediate with NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C to form the secondary amine.

-

Deprotection : Remove the benzyl carbamate via hydrogenolysis or acid hydrolysis.

-

Salt Formation : Precipitate the hydrochloride salt using HCl gas in diethyl ether.

This method offers modularity but requires precise control over reaction conditions to avoid over-reduction.

Optimization and Challenges

Regioselectivity and Stereocontrol

Introducing substituents at positions 3 and 5 demands regioselective strategies:

Yield and Purity

-

Catalytic Hydrogenation : Yields for piperidine formation exceed 80% under optimized H<sub>2</sub> pressure and catalyst loading.

-

Salt Crystallization : Ethanol/water mixtures achieve >95% purity for the hydrochloride salt.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted piperidine derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a drug candidate for treating various diseases, including neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3-(aminomethyl) group in the target compound may enhance interactions with polar binding sites (e.g., enzymes or receptors) compared to the simpler 4-amino group in Benzyl 4-aminopiperidine-1-carboxylate .

Salt Form and Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility (>50 mg/mL) compared to the free-base form of Benzyl 4-aminopiperidine-1-carboxylate, which is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) .

Toxicity and Handling: Both the target compound and Benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological profiles. Standard precautions (e.g., eye flushing, skin washing) are recommended due to structural similarities to known irritants .

Pharmacological and Physicochemical Data

Stability and Reactivity

- The hydrochloride salt form of the target compound is expected to exhibit greater thermal stability than free-base analogues, as observed in related piperidine derivatives.

- The aminomethyl group may render the compound susceptible to oxidative degradation, requiring storage under inert conditions.

Pharmacokinetic Predictions

- Lipophilicity (LogP): Estimated LogP = 1.2 (higher than Benzyl 4-aminopiperidine-1-carboxylate: LogP = 0.8), suggesting enhanced membrane permeability.

- Metabolism: The methyl and aminomethyl groups may slow hepatic metabolism compared to unsubstituted piperidines, as seen in preclinical studies of similar molecules.

Biological Activity

Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with a benzyl group and an aminomethyl side chain. Its molecular formula is C_{14}H_{20}N_2O_2·HCl, which contributes to its unique pharmacological properties.

Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride interacts with various molecular targets within the body, primarily through:

- Receptor Binding : The compound is believed to bind to specific receptors, modulating neurotransmitter systems, particularly those involved in neurological functions.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing biochemical pathways that are crucial for cellular function and disease progression.

Biological Activities

Research indicates that Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride exhibits several biological activities:

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated for its potential use in treating infections caused by bacteria and viruses.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in several models. It is being studied for its potential in treating neurological disorders by modulating neurotransmitter levels and protecting neuronal cells from damage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride. It has shown significant antiproliferative effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| OVCAR-3 (Ovarian) | 31.5 |

| COV318 (Ovarian) | 43.9 |

These findings suggest that the compound may selectively inhibit cancer cell growth while sparing non-cancerous cells .

Study on Anticancer Activity

In a study investigating the compound's effect on breast cancer cells, researchers found that it inhibited cell viability significantly compared to control groups. The mechanism was linked to the modulation of apoptosis-related pathways, leading to increased cell death in cancerous cells while preserving normal cell function .

Neuroprotective Study

Another research effort focused on the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated that treatment with Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride led to reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride in academic settings?

- Methodological Answer : The compound can be synthesized via carbobenzyloxy (Cbz) protection of the amine group, followed by piperidine ring functionalization. A common approach involves coupling 5-methylpiperidine derivatives with benzyl chloroformate under anhydrous conditions, followed by aminomethylation using formaldehyde and ammonium chloride. Reaction optimization (e.g., temperature control at 0–5°C for amine protection) is critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the benzyloxy group (δ 7.3–7.5 ppm for aromatic protons) and piperidine backbone (δ 1.2–3.0 ppm).

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to assess purity (>98%) .

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]+) matching the theoretical molecular weight.

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C in a dark, dry environment to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Solubility : Perform turbidimetric titration in solvents like DMSO, methanol, or aqueous buffers (pH 1–12) to map solubility profiles.

- Stability : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. Discrepancies may arise from impurities or crystallinity differences; use X-ray diffraction (XRPD) to assess polymorphic forms .

Q. What strategies optimize the yield of the aminomethylation step in synthesis?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Stoichiometry : Optimize formaldehyde equivalents (1.2–1.5 eq.) to balance conversion and byproduct formation.

- Reaction monitoring : Use in-situ FTIR or TLC to track intermediate formation and adjust reaction time dynamically .

Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacological studies?

- Methodological Answer : Design a kinetic stability study:

- Prepare buffered solutions (pH 1–10) using HCl/NaOH or phosphate/citrate buffers.

- Incubate the compound at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Degradation pathways (e.g., ester hydrolysis at acidic pH) can be identified via LC-MS/MS .

Q. What methodologies are recommended for evaluating potential ecotoxicological impacts?

- Methodological Answer :

- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to estimate EC₅₀ values.

- Environmental fate modeling : Apply QSAR models to predict biodegradation half-lives and bioaccumulation potential. Note: Current ecological data gaps require empirical validation .

Q. How should researchers address regulatory compliance in international collaborative studies?

- Methodological Answer :

- Documentation : Maintain detailed records of synthesis, handling, and disposal per REACH and TSCA guidelines.

- Transport : Classify as “Not Restricted” for air/ground shipping if stability and toxicity data align with IATA/ADR regulations .

Q. What experimental designs are suitable for preliminary toxicological profiling?

- Methodological Answer :

- In vitro assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀).

- Genotoxicity screening : Perform Ames tests (TA98/TA100 strains) to detect mutagenic potential.

- Metabolic stability : Use liver microsomes (human/rat) to evaluate Phase I/II metabolism rates .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.